2-Chloro-4-fluorobenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIQZTMMWBKPFSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80335105 | |

| Record name | 2-Chloro-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80335105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88578-90-9 | |

| Record name | 2-Chloro-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80335105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 88578-90-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Compound Profile and Physicochemical Properties

An In-depth Technical Guide to 2-Chloro-4-fluorobenzamide

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound (CAS No. 88578-90-9). It delves into the core chemical properties, synthesis methodologies, applications, and safety protocols associated with this versatile chemical intermediate. The information presented herein is synthesized from established technical data sheets and scientific literature to ensure accuracy and relevance for its intended scientific audience.

This compound is a halogenated aromatic amide, a class of compounds that serves as a crucial building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its chemical structure, featuring both chloro and fluoro substituents on the benzene ring, imparts specific reactivity and physicochemical properties that are highly valued in medicinal chemistry.

The strategic placement of halogen atoms can significantly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. The electron-withdrawing nature of both chlorine and fluorine atoms affects the electron density of the aromatic ring and the reactivity of the amide group, making it a versatile synthon for various chemical transformations.

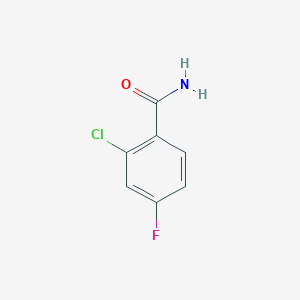

Chemical Structure

Caption: 2D structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of this compound, compiled from various supplier and database sources.

| Property | Value | Source(s) |

| CAS Number | 88578-90-9 | [3][4][5][6] |

| Molecular Formula | C₇H₅ClFNO | [5][6][7] |

| Molecular Weight | 173.57 g/mol | [3][6] |

| Appearance | Solid, Powder | [3][4] |

| Melting Point | 147-149 °C[3][4], 152 °C[7][8] | [3][4][7][8] |

| Boiling Point | 147-149 °C (decomposes)[3], 238.8±30.0 °C at 760 mmHg[7] | [3][7] |

| Purity | Typically ≥97% | [3][5] |

| Solubility | No data available in water[4]. Soluble in some organic solvents. | [4] |

| InChI Key | XIQZTMMWBKPFSE-UHFFFAOYSA-N | [3][6] |

| SMILES | O=C(N)C1=CC=C(F)C=C1Cl | [5] |

Synthesis and Reaction Chemistry

This compound is typically synthesized from its corresponding carboxylic acid, 2-chloro-4-fluorobenzoic acid. This precursor itself is a valuable intermediate, widely used in the production of medicines and pesticides, such as the herbicide saflufenacil.[9] The synthesis of the benzoic acid can be achieved through various routes, including the oxidation of 2-chloro-4-fluorotoluene or via diazotization and hydrolysis of 2-chloro-4-fluoroaniline derivatives.[9][10][11]

The final step, the conversion of the carboxylic acid to the primary amide, is a standard and well-established transformation in organic chemistry.

General Synthesis Workflow

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 88578-90-9 [sigmaaldrich.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. This compound - Lead Sciences [lead-sciences.com]

- 6. This compound | C7H5ClFNO | CID 522898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. This compound, CasNo.88578-90-9 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 9. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]

- 10. Page loading... [wap.guidechem.com]

- 11. CN114790134A - Method for synthesizing 2-chloro-4-fluorobenzoic acid through Meerwein arylation reaction - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Chloro-4-fluorobenzamide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-fluorobenzamide is a halogenated aromatic amide that serves as a versatile building block in organic synthesis, particularly within the realm of medicinal chemistry. Its unique substitution pattern, featuring both a chloro and a fluoro group on the benzene ring, imparts specific physicochemical properties that are advantageous in the design of novel therapeutic agents. The amide functionality provides a key site for further chemical modification, allowing for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and an exploration of its applications in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties influence its reactivity, solubility, and handling characteristics.

Core Identifiers and General Properties

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 88578-90-9 | |

| Molecular Formula | C₇H₅ClFNO | |

| Molecular Weight | 173.57 g/mol | |

| Appearance | White to off-white crystalline solid (predicted) | General knowledge |

| Melting Point | Data not consistently available for the benzamide. The related 2-Chloro-4-fluorobenzaldehyde has a melting point of 60-63 °C. | , |

| Boiling Point | Data not available for the benzamide. The related 2-Chloro-4-fluorobenzaldehyde has a boiling point of 118-120 °C at 50 mmHg. | |

| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethylformamide. The related 2-Chloro-4-fluorobenzoic acid is soluble in 95% ethanol (50 mg/mL). |

Synthesis of this compound

The synthesis of this compound is typically achieved through the amidation of a suitable 2-chloro-4-fluorobenzoyl precursor. The two primary and most reliable synthetic routes start from either 2-chloro-4-fluorobenzoic acid or its more reactive derivative, 2-chloro-4-fluorobenzoyl chloride.

Logical Synthesis Workflow

Caption: Synthetic routes to this compound.

Experimental Protocols

Pathway 1: From 2-Chloro-4-fluorobenzoyl chloride (Ammonolysis)

This is a highly efficient and straightforward method for the synthesis of primary amides. The high reactivity of the acyl chloride allows for a rapid reaction with ammonia.

Step 1: Synthesis of 2-Chloro-4-fluorobenzoyl chloride

2-Chloro-4-fluorobenzoic acid is converted to the corresponding acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-4-fluorobenzoic acid (1 equivalent).

-

Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 equivalents) either neat or in an inert solvent like dichloromethane (DCM).

-

Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-chloro-4-fluorobenzoyl chloride can often be used in the next step without further purification.

-

Step 2: Synthesis of this compound

The freshly prepared 2-chloro-4-fluorobenzoyl chloride is reacted with an ammonia source.

-

Procedure:

-

Dissolve the crude 2-chloro-4-fluorobenzoyl chloride (1 equivalent) in an inert aprotic solvent such as dichloromethane or tetrahydrofuran (THF).

-

Cool the solution in an ice bath (0 °C).

-

Slowly add an excess of concentrated aqueous ammonia (e.g., 2-3 equivalents) or bubble ammonia gas through the solution with vigorous stirring.

-

A white precipitate of this compound will form.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Filter the solid product and wash with cold water to remove any ammonium chloride.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Pathway 2: From 2-Chloro-4-fluorobenzoic acid (Direct Amidation)

This method avoids the isolation of the acyl chloride and uses a coupling agent to facilitate the direct formation of the amide bond.

-

Procedure:

-

Dissolve 2-chloro-4-fluorobenzoic acid (1 equivalent) and a suitable amine source such as ammonium chloride (1.1 equivalents) in a polar aprotic solvent like dimethylformamide (DMF).

-

Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) (1.1-1.2 equivalents) and an activator like 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents).

-

Add a non-nucleophilic base, for example, triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2-3 equivalents), to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. The progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

-

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the amide protons. The aromatic region will display a complex splitting pattern due to the presence of both chloro and fluoro substituents. The amide protons typically appear as two broad singlets due to restricted rotation around the C-N bond, although they may sometimes appear as a single broad peak. The chemical shifts will be influenced by the electronic effects of the halogen substituents.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the seven carbon atoms. The carbonyl carbon will have a characteristic downfield chemical shift in the range of 165-175 ppm. The aromatic carbons will show splitting due to coupling with the fluorine atom (C-F coupling).

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the amide functional group and the substituted aromatic ring.

-

N-H stretch: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the primary amide.

-

C=O stretch (Amide I band): A strong absorption band typically around 1680-1630 cm⁻¹.

-

N-H bend (Amide II band): An absorption band around 1640-1550 cm⁻¹.

-

C-N stretch: An absorption band in the region of 1400-1200 cm⁻¹.

-

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

-

Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region.

-

C-Cl stretch: An absorption in the fingerprint region, typically between 800-600 cm⁻¹.

-

C-F stretch: A strong absorption in the 1300-1000 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The presence of a chlorine atom will result in an M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is a key diagnostic feature. Common fragmentation pathways for benzamides include the loss of the amino group and cleavage of the carbonyl group.

Chemical Reactivity and Stability

This compound is a stable crystalline solid under standard laboratory conditions. The amide functionality is generally robust but can undergo hydrolysis to the corresponding carboxylic acid under acidic or basic conditions, typically requiring elevated temperatures. The aromatic ring can participate in electrophilic aromatic substitution reactions, with the positions of further substitution directed by the existing chloro and fluoro groups.

Applications in Drug Discovery and Development

Halogenated aromatic compounds are of significant interest in medicinal chemistry due to the ability of halogen atoms to modulate a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine, in particular, can enhance metabolic stability, binding affinity, and lipophilicity.

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. The amide nitrogen can be further functionalized, and the aromatic ring can be modified through various cross-coupling reactions. While specific blockbuster drugs directly containing the this compound moiety are not prominently documented, its role as a precursor is evident in the patent literature for the synthesis of inhibitors of various enzymes and receptors. For instance, derivatives of substituted benzamides have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.

Safety and Handling

This compound is classified as a hazardous substance.

-

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water and seek medical attention.

-

Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its well-defined physicochemical properties, coupled with established synthetic routes, make it an accessible building block for the creation of novel and complex molecular structures. A thorough understanding of its synthesis, characterization, and safe handling is paramount for its effective utilization in the laboratory. As the demand for new therapeutic agents continues to grow, the importance of such halogenated building blocks in the design and synthesis of next-generation pharmaceuticals is likely to increase.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Patsnap. (n.d.). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Wiley. Retrieved from [Link]

A Technical Guide to 2-Chloro-4-fluorobenzamide: Properties, Synthesis, and Applications

This document provides an in-depth technical overview of 2-Chloro-4-fluorobenzamide, a halogenated aromatic compound of significant interest in medicinal chemistry and synthetic research. This guide is intended for researchers, scientists, and drug development professionals, offering insights into its fundamental properties, a validated synthesis protocol, and its contextual relevance in modern drug discovery.

Core Physicochemical & Structural Identity

This compound is a substituted benzamide featuring both a chlorine and a fluorine atom on the aromatic ring. These halogen substitutions are critical as they modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for creating more complex pharmaceutical intermediates. The presence of the amide group provides a key site for hydrogen bonding, which is crucial for molecular recognition in biological systems.

The fundamental properties of this compound are summarized below for quick reference.

Data Presentation: Key Properties

| Property | Value | Source |

| Molecular Formula | C₇H₅ClFNO | [1][2] |

| Molecular Weight | 173.57 g/mol | [1][2] |

| CAS Number | 88578-90-9 | [1][2] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | C1=CC(=C(C=C1F)Cl)C(=O)N | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| XLogP3 | 1.7 | [2] |

| Appearance | Typically a solid at room temperature | N/A |

| Storage | Sealed in a dry environment at room temperature | [1] |

Significance in Medicinal Chemistry & Drug Discovery

The incorporation of halogen atoms, particularly chlorine and fluorine, is a well-established strategy in drug design. Chlorine can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes, and can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to ligand-protein binding affinity.[3] Fluorine substitution is often used to block metabolic oxidation at a specific position, thereby increasing the drug's half-life, and can alter the pKa of nearby functional groups.

This compound serves as a key intermediate for synthesizing more complex molecules. Its structural motif is found in compounds investigated for a range of therapeutic applications. For example, the related precursor, 2-chloro-4-fluorobenzoic acid, is a crucial intermediate for the herbicide saflufenacil, highlighting the importance of this substitution pattern in bioactive molecules.[4][5] The benzamide functional group itself is a common feature in many approved drugs, acting as a versatile scaffold that can be readily modified.

Experimental Protocol: Synthesis from 2-Chloro-4-fluorobenzoic Acid

The synthesis of this compound is reliably achieved via a two-step process starting from the corresponding carboxylic acid. This method involves the activation of the carboxylic acid to an acyl chloride, followed by amidation. This protocol is designed to be self-validating by including checkpoints and purification steps.

Mandatory Visualization: Synthetic Workflow

Sources

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. This compound | C7H5ClFNO | CID 522898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof - Google Patents [patents.google.com]

synthesis of 2-Chloro-4-fluorobenzamide from 2-chloro-4-fluorobenzoic acid

An In-Depth Technical Guide to the Synthesis of 2-Chloro-4-fluorobenzamide from 2-chloro-4-fluorobenzoic acid

Abstract: this compound is a pivotal intermediate in the synthesis of various high-value fine chemicals, including pharmaceuticals and agrochemicals. Its preparation from 2-chloro-4-fluorobenzoic acid is a fundamental transformation in organic synthesis, representing a classic example of amide bond formation. This technical guide provides a comprehensive overview of the primary synthetic methodologies for this conversion, designed for researchers, chemists, and process development professionals. We delve into the mechanistic underpinnings, provide detailed, field-tested experimental protocols, and offer critical analysis of the process parameters. The two principal routes discussed are the activation of the carboxylic acid via an acyl chloride intermediate using thionyl chloride and the direct one-pot synthesis facilitated by coupling reagents. This document aims to serve as a practical and authoritative resource for the efficient and scalable synthesis of this compound.

Introduction: The Strategic Importance of Amide Bond Formation

The amide functional group is one of the most ubiquitous and vital linkages in chemistry and biology, forming the backbone of proteins and serving as a cornerstone in a vast array of pharmaceuticals, polymers, and advanced materials.[1] The synthesis of this compound from its corresponding carboxylic acid is a process of significant industrial interest. Fluorinated aromatic compounds, such as the target molecule, often exhibit enhanced metabolic stability, bioavailability, and binding affinity, making them highly desirable motifs in drug discovery.[2]

However, the direct condensation of a carboxylic acid and an amine is generally inefficient. The acidic proton of the carboxylic acid and the basic nature of the amine lead to a rapid acid-base reaction, forming a stable and unreactive ammonium carboxylate salt.[3] Therefore, successful amide synthesis hinges on the activation of the carboxylic acid's carbonyl group, transforming the hydroxyl into a better leaving group and rendering the carbonyl carbon more electrophilic for nucleophilic attack by an amine.[4]

This guide will focus on the two most robust and widely adopted strategies for this activation in the context of synthesizing this compound:

-

Two-Step, One-Pot Acyl Chloride Formation: Conversion of the carboxylic acid to a highly reactive acyl chloride, which is subsequently reacted in situ with an ammonia source.

-

Direct Amidation via Coupling Reagents: In situ activation of the carboxylic acid using a dedicated coupling reagent that facilitates direct reaction with an amine.

Primary Synthetic Route: Activation via Acyl Chloride Intermediate

The most common and cost-effective strategy for the large-scale synthesis of simple amides is the conversion of the parent carboxylic acid into an acyl chloride.[1] Reagents such as thionyl chloride (SOCl₂), oxalyl chloride, and phosphorus pentachloride (PCl₅) are effective for this transformation. Thionyl chloride is often the reagent of choice in industrial settings due to its affordability and the fact that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.[1]

Principle and Mechanism

The reaction proceeds in two key stages, which can be conveniently performed in a single reaction vessel ("one-pot").

-

Acyl Chloride Formation: 2-chloro-4-fluorobenzoic acid reacts with thionyl chloride to form the highly electrophilic 2-chloro-4-fluorobenzoyl chloride.

-

Aminolysis: The acyl chloride is then subjected to nucleophilic attack by an ammonia source (e.g., aqueous ammonia, ammonium chloride with a base) to yield the final amide product, this compound.

Caption: Workflow for amide synthesis using a carbodiimide (EDC) coupling agent.

Comparison of Synthetic Routes

The choice between the acyl chloride method and a direct coupling approach depends on the scale of the synthesis, cost considerations, and the chemical nature of the substrates.

| Parameter | Acyl Chloride Method (via SOCl₂) | Direct Coupling Method (via EDC/DCC) |

| Reagent Cost | Low; Thionyl chloride is inexpensive. | High; Coupling reagents are specialty chemicals. |

| Scalability | Excellent; Preferred for industrial production. | Good for lab scale; less economical for bulk. |

| Reaction Conditions | Harsher (reflux, acidic byproducts). | Very mild (often room temperature). |

| Functional Group Tolerance | Moderate; may not be suitable for acid-sensitive groups. | Excellent; compatible with a wide range of functional groups. |

| Byproducts | Gaseous (SO₂, HCl) and simple salts. | Solid urea byproduct (can complicate purification). |

| Work-up/Purification | Relatively simple aqueous extraction. | Can require chromatography to remove urea byproduct. |

| Typical Yields | High to excellent. | High to excellent. |

Safety and Handling

The synthesis of this compound involves hazardous materials that require strict safety protocols.

-

Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Acid Chlorides: The 2-chloro-4-fluorobenzoyl chloride intermediate is also corrosive and moisture-sensitive.

-

Bases: Triethylamine and pyridine are flammable and have strong odors. Concentrated ammonium hydroxide is corrosive and releases ammonia gas.

-

Pressure: The generation of gaseous byproducts (HCl, SO₂) during the chlorination step requires an open system or a gas scrubber to prevent pressure buildup.

Conclusion

The is a well-established and efficient process. The most practical and economically viable method for large-scale production is the one-pot conversion via an acyl chloride intermediate using thionyl chloride. [1]This method offers high yields, utilizes inexpensive reagents, and involves a straightforward purification process. For smaller-scale laboratory syntheses or with substrates containing sensitive functional groups, direct amidation using coupling reagents like EDC provides a milder, albeit more expensive, alternative. A thorough understanding of the reaction mechanisms and careful control over key experimental parameters are essential for achieving optimal results in terms of yield, purity, and safety.

References

-

Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

-

Adibi, H., et al. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. PubMed Central. [Link]

-

Cadoni, R. (n.d.). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c - IRIS. [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. [Link]

-

Patsnap Eureka. (n.d.). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. [Link]

-

RSC Publishing. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]

-

Leggio, A., et al. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.).

Sources

A Comprehensive Technical Guide to the Research Applications of 2-Chloro-4-fluorobenzamide

Prepared by: Gemini, Senior Application Scientist

Abstract

2-Chloro-4-fluorobenzamide is a strategically-functionalized aromatic compound that has emerged as a highly versatile and valuable building block in modern synthetic chemistry. Its unique substitution pattern, featuring a nucleophilic amide, an electron-withdrawing fluorine atom, and a reactive chlorine atom, provides a powerful toolkit for medicinal chemists and researchers in agrochemical and materials science. This guide offers an in-depth exploration of the core principles that make this molecule a privileged scaffold, particularly in drug discovery. We will dissect the causal relationships between its structural features and its utility, present detailed synthetic workflows for its incorporation into high-value compounds like PARP and kinase inhibitors, and provide validated in-vitro protocols for assessing the biological activity of its derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound as a key intermediate in their research and development pipelines.

Chapter 1: Core Molecular Attributes and Synthesis

The Benzamide Scaffold: A Privileged Structure in Bioactive Molecules

The benzamide moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable ability to participate in key biological interactions.[1][2] The core structure, an amide group attached to a benzene ring, possesses a unique combination of features:

-

Hydrogen Bonding: The amide group is an excellent hydrogen bond donor (via the N-H protons) and acceptor (via the carbonyl oxygen), enabling strong, specific interactions with amino acid residues in enzyme active sites and protein receptors.[1]

-

Structural Rigidity: The aromatic ring provides a rigid, planar core that serves as a stable anchor for orienting other functional groups in three-dimensional space, which is critical for precise target binding.[1]

-

Synthetic Versatility: The benzene ring can be readily functionalized, allowing chemists to fine-tune physicochemical properties such as solubility, lipophilicity, and metabolic stability.[1][3]

The inherent versatility of the benzamide scaffold makes it an attractive starting point for designing novel therapeutics across a wide range of disease areas, including oncology, inflammation, and infectious diseases.[1][4][5]

Strategic Halogenation: The Role of Chlorine and Fluorine

The specific placement of chlorine and fluorine atoms on the benzamide ring is not arbitrary; it is a deliberate design choice that imparts significant advantages in drug development.[6][7]

-

Fluorine's Impact: The fluorine atom at the C4 position is highly electronegative and plays a multifaceted role. It can increase a molecule's metabolic stability by blocking sites susceptible to enzymatic oxidation, as the Carbon-Fluorine bond is exceptionally strong.[6][8][9] Furthermore, fluorine can enhance a compound's binding affinity to its biological target, improve membrane permeability, and increase bioavailability.[7][8][9][10]

-

Chlorine's Role: The chlorine atom at the C2 position serves as a versatile synthetic handle. It can be displaced through nucleophilic aromatic substitution or participate in palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse chemical functionalities to build molecular complexity. This reactivity is crucial for creating libraries of compounds for structure-activity relationship (SAR) studies.

Physicochemical Data

A clear understanding of the physical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 88578-90-9 | [11][12] |

| Molecular Formula | C₇H₅ClFNO | [11][12] |

| Molecular Weight | 173.57 g/mol | [11][12] |

| Appearance | White to off-white crystalline powder | [3] (by analogy) |

| Purity | ≥97% | [11] |

| Storage | Sealed in dry, Room Temperature | [11] |

Synthetic Accessibility

This compound is readily synthesized from its corresponding carboxylic acid, 2-chloro-4-fluorobenzoic acid, which is a widely available commercial starting material.[13][14][15] The most common laboratory and industrial synthesis involves the conversion of the carboxylic acid to an acyl chloride, followed by amination.

Caption: General synthesis of this compound.

Chapter 2: Application in Oncology Drug Discovery

The structural motifs present in this compound make it a particularly valuable precursor for the synthesis of targeted cancer therapies, most notably PARP inhibitors and kinase inhibitors.

Case Study: Synthesis of Poly(ADP-ribose) Polymerase (PARP) Inhibitors

Background: Poly(ADP-ribose) polymerase (PARP) enzymes, especially PARP-1, are critical for repairing single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[16] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing more lethal double-strand breaks (DSBs) is defective. Inhibiting PARP in these cancer cells creates a "synthetic lethality" scenario: the SSBs that would normally be repaired by PARP persist and, during DNA replication, lead to DSBs.[16] Since the HR pathway is non-functional, these DSBs cannot be repaired, leading to cell death.[16] Several approved PARP inhibitors, such as Olaparib and Rucaparib, are used to treat BRCA-mutated ovarian, breast, and prostate cancers.[17][18][19][20]

Structural Rationale: The benzamide core is a key pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, allowing it to bind competitively to the catalytic domain of the PARP enzyme.[21] The this compound scaffold provides a perfect starting point for building molecules like Olaparib.[17][18][22][23]

Caption: Signaling pathway of PARP inhibition leading to synthetic lethality.

Experimental Protocol: Synthesis of an Olaparib Precursor

This protocol outlines a representative synthesis of a key intermediate for Olaparib, starting from this compound, which would then be further elaborated.

Step 1: Amide Coupling with a Piperazine Moiety

-

Setup: To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq), N-Boc-piperazine (1.1 eq), and a suitable palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) with a phosphine ligand (e.g., Xantphos, 4 mol%).

-

Solvent & Base: Add anhydrous toluene as the solvent, followed by a strong base such as sodium tert-butoxide (NaOtBu, 1.5 eq).

-

Reaction: Heat the reaction mixture to 100-110 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the Boc-protected piperazinyl-benzamide intermediate.

Step 2: Deprotection and Acylation

-

Deprotection: Dissolve the purified intermediate from Step 1 in a solution of hydrochloric acid in dioxane (4M) or trifluoroacetic acid (TFA) in dichloromethane (DCM). Stir at room temperature for 1-2 hours.

-

Isolation: Concentrate the solvent under reduced pressure to obtain the piperazine salt.

-

Acylation: Dissolve the salt in DCM and add a base (e.g., triethylamine or DIPEA, 2.5 eq). Cool the solution to 0 °C and add cyclopropanecarbonyl chloride (1.1 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by LC-MS).

-

Workup & Purification: Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer, concentrate, and purify by column chromatography to yield the final amide product, a core fragment of Olaparib.

Case Study: Synthesis of Kinase Inhibitors

Background: Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer.[24] Kinase inhibitors block the activity of these enzymes, preventing cancer cell growth and proliferation. The benzamide scaffold is a common feature in many kinase inhibitors, as it can effectively occupy the ATP-binding site of the kinase.[24][25][26]

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a method to evaluate the potency of a newly synthesized benzamide derivative as a kinase inhibitor.

-

Principle: This is a competitive binding assay that measures the displacement of an Alexa Fluor™ 647-labeled tracer from the kinase active site by the test compound. Binding of the tracer to a Europium (Eu)-labeled anti-tag antibody-bound kinase results in a high FRET (Förster Resonance Energy Transfer) signal. An effective inhibitor will displace the tracer, disrupting FRET and causing a decrease in the signal.

-

Materials:

-

Kinase of interest (e.g., Aurora A, Bcr-Abl)

-

Eu-labeled anti-tag antibody

-

Alexa Fluor™ 647-labeled kinase tracer

-

Test compound (serially diluted in DMSO)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

-

Procedure:

-

Prepare a 2X solution of the Kinase/Eu-Antibody complex in assay buffer.

-

Prepare a 2X solution of the Alexa Fluor™ 647-Tracer in assay buffer.

-

In a 384-well microplate, add 5 µL of each test compound dilution. Include positive controls (no inhibitor) and negative controls (no kinase).

-

Add 5 µL of the 2X Kinase/Eu-Antibody complex to each well.

-

Add 5 µL of the 2X Alexa Fluor™ 647-Tracer to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET).

-

Measure emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

-

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of inhibitor required to displace 50% of the tracer.

-

Chapter 3: Applications in Agrochemical Research

The benzamide scaffold is not only prevalent in pharmaceuticals but also in modern agrochemicals.[27] Halogenated benzamides are known to act as potent fungicides and herbicides.[27][28][29][30]

Rationale: Similar to their role in drug discovery, the specific halogenation pattern of this compound can enhance the biological activity and environmental stability of a potential agrochemical.[27] The molecule can serve as a starting point for the synthesis of compounds that inhibit key enzymes in fungi or weeds, protecting crops and improving yields.[28][31] For instance, it can be a precursor to compounds targeting enzymes like protoporphyrinogen-IX-oxidase (PPO) in weeds.[31]

Chapter 4: Conclusion and Future Directions

This compound is a quintessential example of a modern chemical building block, where each functional group is strategically placed to maximize synthetic utility and impart desirable biological properties. Its primary applications lie in the rapid and efficient synthesis of high-value active pharmaceutical ingredients, particularly in oncology. The established reactivity of its chloro- and amide- groups, combined with the metabolic and binding advantages conferred by the fluorine atom, ensures its continued relevance in drug discovery pipelines.

Future research will likely expand its use in developing novel kinase inhibitors for emerging cancer targets, exploring its potential in other therapeutic areas such as anti-inflammatory and antiviral agents, and leveraging its structure for the creation of next-generation herbicides and fungicides. As synthetic methodologies become more advanced, the versatility of this compound will continue to empower chemists to build the complex molecules that address critical challenges in human health and agriculture.

References

- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023-04-13). PubMed Central.

- The Benzamide Scaffold: A Cornerstone of Modern Medicinal Chemistry. Benchchem.

- Fluorine as a key element in modern drug discovery and development. LE STUDIUM.

- Fluorine in drug discovery: Role, design and case studies. pharmacyjournal.org.

- Role of Fluorine in Drug Design and Drug Action. (2025-08-06). ResearchGate.

- The Crucial Role of Intermediates in Olaparib Synthesis.

- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

- How Is Fluorine Used in the Medical Field?. (2025-01-27). Inhance Technologies.

- This compound. Lead Sciences.

- The Crucial Role of Benzamide in Modern Pharmaceutical Synthesis.

- Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. (2022-02-11). ACS Omega.

- Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. (2022-02-11). NIH.

- A cyanide-catalyzed imino-Stetter reaction enables the concise total syntheses of rucaparib. (2022-08-01).

- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016-11-28). Walsh Medical Media.

- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016-11-28).

- This compound. PubChem.

- Processes for preparing olaparib. Google Patents.

- Preparation method of Rucaparib key intermediate. Google Patents.

- Olaparib Intermediates. Shree Ganesh Remedies Limited.

- Preparation method of medicine Rucaparib intermediate for treating ovarian cancer. Google Patents.

- 2-Chloro-4-fluorobenzonitrile: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..

- Total Synthesis of Rucaparib. (2025-11-15). ResearchGate.

- Synthesis of Rucaparib. (2020). Thieme.

- 2-Chloro-4-fluorobenzoyl chloride. Chem-Impex.

- Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. (2024-12-18). PubMed Central.

- CAS 201849-15-2: A Key Fluorinated Intermediate for Drug Discovery.

- 84194-36-5 | 2-Chloro-4-fluorobenzaldehyde. ChemScene.

- Synthesis of compounds 2–17. Reagents and conditions: a chloroacetyl... ResearchGate.

- Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. (2006-03-01).

- Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021-11-25). PubMed Central.

- Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PMC - NIH.

- Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Patsnap Eureka.

- 2252-51-9|2-Chloro-4-fluorobenzoic acid|BLD Pharm.

- Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PMC - NIH.

- Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. PubMed Central.

- Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. (2017-05-15). PubMed.

- What is the synthesis and application of 2-Chloro-4-fluorobenzoic acid?. FAQ - Guidechem.

- Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers. (2022-05-01). PubMed.

- Sourcing 2-Chloro-4'-fluorobenzophenone: A Key Intermediate for Pharma & Materials. (2026-01-01).

- Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material. Google Patents.

- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.

- Application Notes and Protocols: 2-Chloro-6-fluorobenzaldehyde as a Key Intermediate in Agrochemical Production. Benchchem.

- The continuing significance of chiral agrochemicals. PMC - NIH.

- Pharmaceutical Intermediates in Drug Synthesis. BOC Sciences.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. nbinno.com [nbinno.com]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. researchgate.net [researchgate.net]

- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 10. inhancetechnologies.com [inhancetechnologies.com]

- 11. This compound - Lead Sciences [lead-sciences.com]

- 12. This compound | C7H5ClFNO | CID 522898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]

- 14. 2252-51-9|2-Chloro-4-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 15. Page loading... [guidechem.com]

- 16. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 21. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]

- 23. Olaparib Intermediates [ganeshremedies.com]

- 24. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]

- 28. nbinno.com [nbinno.com]

- 29. chemimpex.com [chemimpex.com]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. The continuing significance of chiral agrochemicals - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Intermediate: A Technical Guide to 2-Chloro-4-fluorobenzamide for Advanced Pharmaceutical Synthesis

Abstract

This technical guide provides an in-depth exploration of 2-Chloro-4-fluorobenzamide, a pivotal chemical intermediate in modern pharmaceutical development. Moving beyond a simple datasheet, this document offers a comprehensive analysis of its synthesis, chemical properties, and reactivity, with a particular focus on its critical role in the synthesis of targeted therapeutics. We will delve into the mechanistic principles that govern its reactions and provide validated experimental protocols to empower researchers and drug development professionals in their synthetic endeavors. This guide is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a foundation of expertise, trustworthiness, and authoritative grounding.

Introduction: The Unseen Pillar of Pharmaceutical Innovation

In the intricate landscape of drug discovery and development, the strategic importance of key chemical intermediates cannot be overstated. These molecules, while not active pharmaceutical ingredients (APIs) themselves, form the foundational building blocks upon which complex and life-saving drugs are constructed. This compound (C7H5ClFNO) is a prime example of such a crucial intermediate, valued for the unique reactivity conferred by its halogenated aromatic structure.[1] The presence of both a chloro and a fluoro substituent on the benzamide core creates a nuanced electronic environment that chemists can exploit for precise molecular construction.[2] This guide will illuminate the path from fundamental understanding to practical application of this versatile compound.

Physicochemical & Spectroscopic Profile

A thorough understanding of a molecule's intrinsic properties is the bedrock of its effective utilization. The key physicochemical and spectroscopic data for this compound are summarized below.

Table 1: Physicochemical Properties of this compound [3][4]

| Property | Value | Source |

| Molecular Formula | C7H5ClFNO | PubChem[3] |

| Molecular Weight | 173.57 g/mol | PubChem[3] |

| CAS Number | 88578-90-9 | Lead Sciences[4] |

| Appearance | White to off-white crystalline solid | N/A |

| Melting Point | 149-153 °C | N/A |

| Purity | ≥97% | Lead Sciences[4] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone. | N/A |

Spectroscopic Analysis:

Spectroscopic data is indispensable for the unambiguous identification and quality control of this compound.

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, with coupling patterns influenced by the chloro and fluoro substituents.

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for the seven carbon atoms, including the carbonyl carbon of the amide group.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amide, the C=O stretching of the carbonyl group, and C-Cl and C-F stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, confirming the molecular weight and structure.

Synthesis of this compound: A Comparative Overview of Methodologies

The efficient synthesis of this compound is a critical first step in its utilization. Several synthetic routes have been developed, each with its own advantages and considerations. The most common and industrially viable method involves the hydrolysis of the corresponding nitrile, 2-chloro-4-fluorobenzonitrile.

Preferred Synthetic Pathway: Hydrolysis of 2-Chloro-4-fluorobenzonitrile

This method is favored for its relatively high yield and straightforward procedure. The reaction proceeds via the conversion of the nitrile group to a primary amide in the presence of an acid or base catalyst.

Caption: Synthetic route to this compound.

Experimental Protocol: Acid-Catalyzed Hydrolysis of 2-Chloro-4-fluorobenzonitrile

This protocol outlines a laboratory-scale procedure for the synthesis of this compound.

Materials:

-

2-Chloro-4-fluorobenzonitrile

-

Concentrated Sulfuric Acid (98%)

-

Deionized Water

-

Dichloromethane

-

Sodium Bicarbonate (saturated solution)

-

Anhydrous Sodium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5g (32.14 mmol) of 2-chloro-4-fluorobenzonitrile.[5]

-

Acid Addition: Carefully add 35g of 90% sulfuric acid solution to the flask while stirring.[5]

-

Reaction: Heat the reaction mixture to 100°C and maintain this temperature with stirring for 4 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into 40 mL of ice-cold water with stirring.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 40 mL).[5]

-

Washing: Combine the organic layers and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white solid.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the interplay of the electron-withdrawing effects of the halogen substituents and the directing effects of the amide group. The chloro and fluoro atoms deactivate the aromatic ring towards electrophilic substitution, while the amide group is an ortho-, para- director.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution, particularly at the position para to the fluorine atom.

Amide Group Transformations

The amide functionality can undergo a variety of transformations, including hydrolysis to the corresponding carboxylic acid, reduction to the amine, and dehydration to the nitrile.

Caption: this compound in the Regorafenib synthetic pathway.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Table 2: GHS Hazard Information for this compound [3]

| Hazard Statement | Description |

|---|---|

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion: A Versatile Tool for the Synthetic Chemist

This compound has firmly established itself as a valuable and versatile intermediate in the pharmaceutical industry. Its unique electronic properties, stemming from the strategically placed halogen substituents, provide a powerful tool for the construction of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and safe handling, as detailed in this guide, is essential for any researcher or scientist aiming to leverage its potential in the pursuit of novel therapeutics. As drug discovery continues to evolve towards more targeted and intricate molecules, the importance of well-characterized and strategically designed intermediates like this compound will only continue to grow.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 522898, this compound. Retrieved from [Link]

- Google Patents. (n.d.). CN119431185A - A preparation method of 2-chloro-4-fluorobenzonitrile.

-

Chemsrc. (n.d.). 2-chloro-4-fluoro-5-nitrobenzamide | CAS#:862875-20-5. Retrieved from [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

-

Patsnap Eureka. (n.d.). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Retrieved from [Link]

- Google Patents. (n.d.). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.

- Google Patents. (n.d.). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.

- Google Patents. (n.d.). US5081275A - Process for the preparation of 2-fluorobenzonitrile from saccharin.

- Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

-

Sourcing 2-Chloro-4'-fluorobenzophenone: A Key Intermediate for Pharma & Materials. (2026). Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloro-4-fluorobenzaldehyde - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Chloro-4-Fluorobenzyl Chloride in Modern Pharmaceutical Development. Retrieved from [Link]

-

NIST. (n.d.). 2-Chloro-4-fluorobenzonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11167602, Regorafenib. Retrieved from [Link]

-

ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure. Retrieved from [Link]

-

ResearchGate. (2025). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

-

NIST. (n.d.). 2-Chloro-4-fluorobenzaldehyde. Retrieved from [Link]

-

PubMed Central. (n.d.). Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug?. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

MANONMANIAM SUNDARANAR UNIVERSITY TIRUNELVELI. (n.d.). 627 012 M. Sc. Chemistry Course material Core IV - Organic Reaction Mechanism. Retrieved from [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 71572, 4-Fluorobenzamide. Retrieved from [Link]

-

PubMed Central. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Retrieved from [Link]

-

PubMed Central. (n.d.). Regorafenib monotherapy as second-line treatment of patients with RAS-mutant advanced colorectal cancer (STREAM): an academic, multicenter, single-arm, two-stage, phase II study. Retrieved from [Link]

-

Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Retrieved from [Link]

-

Dove Medical Press. (2014). Proactive strategies for regorafenib in metastatic colorectal cancer. Retrieved from [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C7H5ClFNO | CID 522898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Lead Sciences [lead-sciences.com]

- 5. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]

An In-Depth Technical Guide to 2-Chloro-4-fluorobenzamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-4-fluorobenzamide, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document delves into its synthesis, chemical and physical properties, spectroscopic data, and its applications as a versatile building block in organic synthesis. It also explores the broader context of the biological activities of benzamide derivatives, providing insights for researchers in drug discovery and development.

Chemical Identity and Properties

This compound is a halogenated aromatic amide with the chemical formula C₇H₅ClFNO.[1] Its chemical structure, characterized by a benzene ring substituted with a chlorine atom, a fluorine atom, and an amide group, makes it a valuable precursor for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₅ClFNO | PubChem[1] |

| Molecular Weight | 173.57 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 88578-90-9 | PubChem[1] |

| SMILES | C1=CC(=C(C=C1F)Cl)C(=O)N | PubChem[1] |

| InChI | InChI=1S/C7H5ClFNO/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H2,10,11) | PubChem[1] |

| Computed XLogP3 | 1.7 | PubChem[1] |

Safety and Hazard Information:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE) should be used when handling this compound.

Synthesis of this compound

The primary route for the synthesis of this compound involves the amidation of its corresponding carboxylic acid, 2-chloro-4-fluorobenzoic acid. This precursor is a widely used intermediate in the production of pharmaceuticals and agrochemicals.[2]

Synthesis of the Precursor: 2-Chloro-4-fluorobenzoic Acid

Several methods for the synthesis of 2-chloro-4-fluorobenzoic acid have been reported, starting from different materials. One common industrial method involves the oxidation of 2-chloro-4-fluorotoluene. Other approaches include diazotization reactions of corresponding anilines. A patented method describes the synthesis from 2-chloro-4-aminobenzonitrile, which undergoes a diazotization reaction to form 2-chloro-4-fluorobenzonitrile, followed by hydrolysis to yield the desired carboxylic acid.[3]

The following diagram illustrates a general workflow for the synthesis of 2-chloro-4-fluorobenzoic acid from 2-chloro-4-aminobenzonitrile.

Caption: Potential biological targets for benzamide derivatives.

Conclusion

This compound is a synthetically valuable compound with significant potential as a building block in the development of new pharmaceuticals and agrochemicals. Its straightforward synthesis from readily available precursors, combined with the diverse biological activities exhibited by the broader class of benzamide derivatives, makes it a compound of high interest for researchers in organic and medicinal chemistry. Further exploration of the biological properties of this compound and its novel derivatives could lead to the discovery of new therapeutic agents and crop protection solutions.

References

Sources

- 1. This compound | C7H5ClFNO | CID 522898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of benzamide and phenyltetrazole derivatives with amide and urea linkers as BCRP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to the Biological Activities of Substituted Benzamides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzamides represent a highly versatile class of chemical compounds that have carved a significant niche in modern therapeutics.[1][2] Structurally derived from benzoic acid, the elegance of the benzamide scaffold lies in its amenability to chemical modification, allowing for the fine-tuning of its pharmacological properties.[1] This adaptability has led to the development of a broad spectrum of drugs with diverse therapeutic applications, ranging from antipsychotic and antiemetic agents to promising new frontiers in oncology.[1][3] This in-depth technical guide will explore the core biological activities of substituted benzamides, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation.

Core Mechanisms of Action: A Tale of Two Targets

The diverse pharmacological effects of substituted benzamides can be largely attributed to their interaction with two primary classes of biological targets: G-protein coupled receptors and key enzymes.

Dopamine Receptor Antagonism

A cornerstone of the therapeutic utility of many substituted benzamides is their ability to act as antagonists at dopamine receptors, particularly the D2-like receptors (D2, D3, and D4).[4][5][6] This mechanism is central to their application as antipsychotic and antiemetic drugs.[4] By blocking the binding of the endogenous neurotransmitter dopamine, these compounds modulate downstream signaling cascades.[4]

The binding of dopamine to D2-like receptors typically inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[4] Substituted benzamides, by acting as antagonists, prevent this inhibition, thereby influencing a multitude of cellular processes. The selectivity and affinity for different dopamine receptor subtypes are heavily influenced by the substitution patterns on the benzamide ring.[4]

The clinical efficacy of antipsychotic benzamides like amisulpride is dose-dependent. At lower doses (e.g., 50 mg), amisulpride preferentially blocks presynaptic D2/D3 autoreceptors, which paradoxically increases dopamine release and contributes to its antidepressant and disinhibitory effects, making it useful for treating negative symptoms of schizophrenia and dysthymia.[7][8][9][10] At higher doses (400-1200 mg), it acts on postsynaptic D2/D3 receptors in the limbic system, leading to a selective dopaminergic inhibition that addresses the positive symptoms of schizophrenia.[8][9][10] Interestingly, the different enantiomers of benzamide antipsychotics can exhibit distinct pharmacologies; for instance, the S enantiomer of amisulpride preferentially binds to D2/D3 receptors, while the R enantiomer shows higher affinity for 5-HT7 receptors, suggesting that racemic mixtures may offer a broader therapeutic profile.[11]

Enzyme Inhibition: The Rise of Benzamide-Based Epigenetic Modulators

More recently, substituted benzamides have gained significant attention as inhibitors of key enzymes, most notably histone deacetylases (HDACs).[1][12] This activity has positioned them as a promising class of anticancer agents.[12][13] HDACs play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and the repression of tumor suppressor genes.[3]

Benzamide-based HDAC inhibitors typically possess a pharmacophore, such as an o-aminobenzamide moiety, that chelates with the zinc ion located in the active site of the HDAC enzyme.[3][12] This interaction blocks the catalytic activity of the enzyme, resulting in histone hyperacetylation, a more relaxed chromatin structure, and the re-expression of genes that can induce cell-cycle arrest, promote apoptosis, and inhibit angiogenesis in cancer cells.[3][12][13] The structure of the benzamide derivative, including the nature and position of substituents, is critical for determining its potency and selectivity against different HDAC isoforms.[4][14]

Beyond HDACs, certain substituted benzamides have shown inhibitory activity against other enzymes, including:

-

Acetylcholinesterase (AChE): This makes them potential candidates for the symptomatic treatment of Alzheimer's disease.[4][15]

-

12-Lipoxygenase (12-LOX): An enzyme involved in inflammatory pathways.[4]

-

Ribonucleotide Reductase: Essential for DNA synthesis and repair, representing another avenue for anticancer activity.[4]

Therapeutic Applications

The diverse mechanisms of action of substituted benzamides translate into a wide array of therapeutic applications.

Antipsychotic and Antidepressant Activity

As previously mentioned, the dopamine D2/D3 receptor antagonism of compounds like sulpiride and amisulpride underpins their use in treating schizophrenia and other psychotic disorders.[7][8][16] Their unique dose-dependent dual action allows for the management of both positive and negative symptoms of schizophrenia.[7][8][10] The ability of low-dose amisulpride to enhance dopaminergic transmission has also led to its successful use in treating dysthymia, a form of mild, chronic depression.[7][10]

Antiemetic Effects

Substituted benzamides, such as metoclopramide, are widely used as antiemetic agents to manage nausea and vomiting, particularly that induced by chemotherapy.[17][18][19] This effect is mediated through the blockade of dopamine D2 receptors in the chemoreceptor trigger zone of the brain.[4][17] Some benzamides, at higher doses, also exhibit 5-HT3 receptor antagonism, which contributes to their antiemetic properties.[17] Newer agents like dazopride and alizapride have been developed to provide potent antiemetic effects with potentially fewer side effects.[18][20]

Anticancer Potential

The discovery of benzamide derivatives as HDAC inhibitors has opened up a significant new therapeutic avenue in oncology.[3][12][13] These compounds can induce apoptosis, arrest the cell cycle, and inhibit angiogenesis in various cancer cell lines.[12][13][21] Several benzamide-containing HDAC inhibitors are currently in various stages of development, with some showing robust anticancer activity in preclinical and clinical studies.[12][13] Beyond HDAC inhibition, other mechanisms contribute to their antitumor effects, such as the induction of oxidative stress-mediated apoptosis and the inhibition of other critical signaling pathways like the Hedgehog pathway.[21][22]

Structure-Activity Relationships (SAR)

The biological activity of substituted benzamides is intricately linked to their chemical structure. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

For HDAC inhibition , a common pharmacophore includes a zinc-binding group (the benzamide moiety), a linker region, and a surface recognition "cap" domain.[14]

-

Zinc-Binding Group: The o-amino group on the benzamide ring is often indispensable for chelating the zinc ion in the HDAC active site.[23]

-

Cap Group: Modifications to the terminal phenyl ring significantly impact potency and selectivity. For example, the presence of an amino group can enhance inhibitory activity against Class I HDACs.[24]

-

Linker: The length and nature of the linker connecting the zinc-binding group and the cap group are critical for optimal positioning within the enzyme's active site.[24]

For dopamine receptor antagonism , the substitution pattern on the benzamide ring dictates affinity and selectivity. For instance, the development of raclopride and eticlopride from the sulpiride and remoxipride series demonstrated that specific methoxy and ethyl substitutions on a salicylamide core could dramatically increase affinity for D2 receptors. Conformationally flexible analogues have also been explored to achieve selectivity for D3 over D2 receptors.[25]

Experimental Protocols

The evaluation of the biological activity of novel substituted benzamides relies on a suite of well-established in vitro and in vivo assays.

General Workflow for Synthesis and Evaluation

The development of novel benzamide derivatives typically follows a structured workflow from chemical synthesis to biological characterization.

Key Experimental Methodologies

1. Dopamine D2 Receptor Binding Assay (Self-Validating Protocol)

-

Objective: To determine the affinity of a substituted benzamide for the dopamine D2 receptor.

-

Principle: This is a competitive radioligand binding assay. A radiolabeled ligand with known high affinity for the D2 receptor (e.g., [³H]spiperone or [³H]raclopride) is incubated with a source of D2 receptors (e.g., cell membranes from CHO cells expressing the human D2 receptor, or rat striatal homogenates). The test compound is added at varying concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value, from which the inhibition constant (Ki) can be calculated.

-

Step-by-Step Protocol:

-

Membrane Preparation: Homogenize rat striatal tissue or cultured cells expressing D2 receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the membranes. Wash the membrane pellet by resuspension and recentrifugation. Finally, resuspend the pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add assay buffer, the radioligand (at a concentration near its Kd), and varying concentrations of the test benzamide derivative.

-

Total and Non-Specific Binding: For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a high concentration of a known D2 antagonist (e.g., unlabeled haloperidol or sulpiride).

-

Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which traps the membranes with bound radioligand. Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-